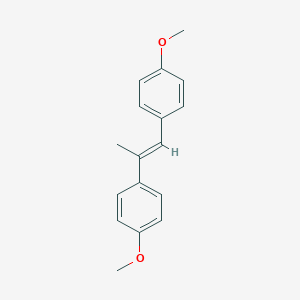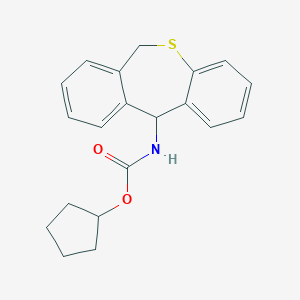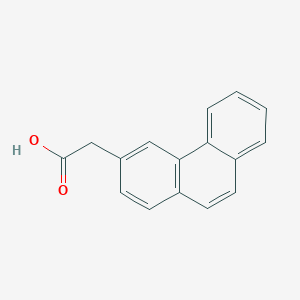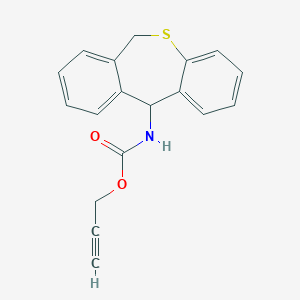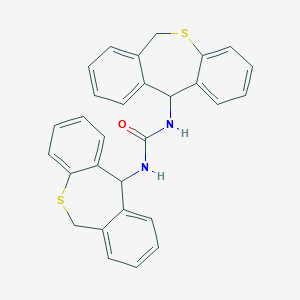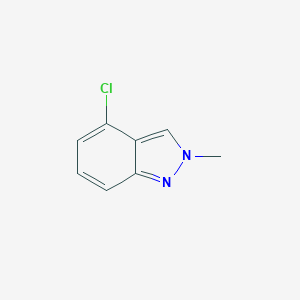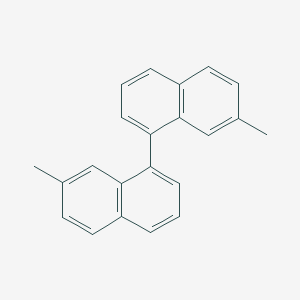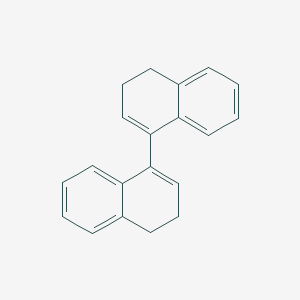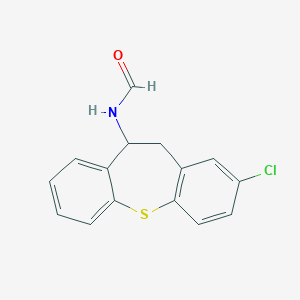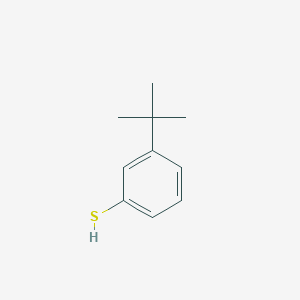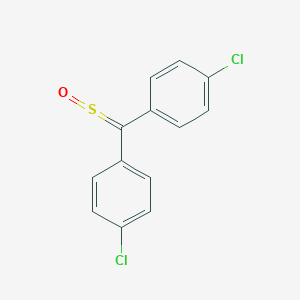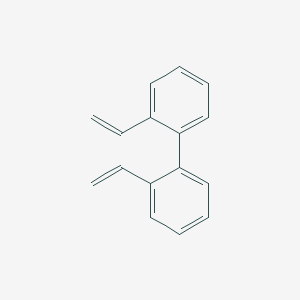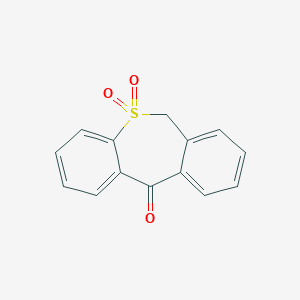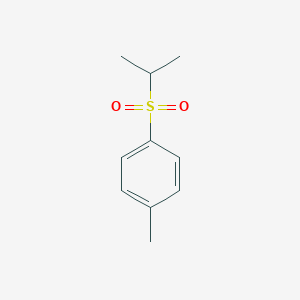
1-(Isopropylsulfonyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylsulfonyl)-4-methylbenzene is a chemical compound that belongs to the family of sulfones. It is also known as p-toluenesulfonyl isopropyl methyl sulfone or PTIMS. This compound has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(Isopropylsulfonyl)-4-methylbenzene is not well understood. However, it is believed that PTIMS acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in organic reactions. It can also act as a nucleophile in some reactions, where it attacks electrophilic centers of the reactants.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(Isopropylsulfonyl)-4-methylbenzene. However, it is considered to be a relatively safe compound with low toxicity. It does not have any known drug interactions or side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Isopropylsulfonyl)-4-methylbenzene in lab experiments is its low cost and easy availability. It is also a stable compound, making it easy to handle and store. However, the limitations of using PTIMS include its limited solubility in certain solvents, which can affect its reactivity in some reactions.
Direcciones Futuras
There are several future directions for research on 1-(Isopropylsulfonyl)-4-methylbenzene. One area of interest is the development of new synthetic methods for PTIMS that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for PTIMS in the field of organic synthesis. Additionally, the mechanism of action of PTIMS needs to be further elucidated to better understand its role as a catalyst in organic reactions.
Métodos De Síntesis
The synthesis of 1-(Isopropylsulfonyl)-4-methylbenzene involves the reaction between p-toluenesulfonyl chloride and isopropyl methyl sulfone in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple, efficient, and cost-effective, making it a popular choice for the synthesis of PTIMS.
Aplicaciones Científicas De Investigación
1-(Isopropylsulfonyl)-4-methylbenzene has several potential applications in the field of organic synthesis. It can be used as a reagent for the synthesis of various organic compounds such as sulfones, sulfonamides, and sulfonate esters. It can also be used as a protecting group for alcohols and amines. Additionally, PTIMS can be used as a catalyst in various organic reactions such as aldol condensation, Michael addition, and Friedel-Crafts reaction.
Propiedades
Número CAS |
51751-71-4 |
|---|---|
Nombre del producto |
1-(Isopropylsulfonyl)-4-methylbenzene |
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
1-methyl-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Clave InChI |
DUJYZGXBCPOPDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



